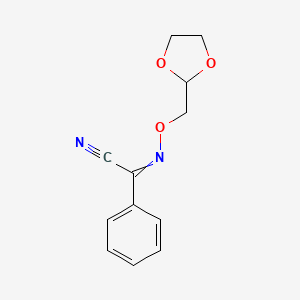
2-Methoxy-5-methyl-1,4-benzoquinone
Vue d'ensemble
Description
2-Methoxy-5-methyl-1,4-benzoquinone is a chemical compound with the molecular formula C8H8O3 . It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da . It is also known by other names such as 2-Methoxy-5-methyl-2,5-cyclohexadiene-1,4-dione and 2-methoxy-5-methylbenzo-1,4-quinone .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methyl-1,4-benzoquinone consists of an aromatic ring with two carbonyl groups (C=O) at the 1 and 4 positions, a methyl group (CH3) at the 5 position, and a methoxy group (OCH3) at the 2 position . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 255.2±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Physical And Chemical Properties Analysis
2-Methoxy-5-methyl-1,4-benzoquinone has a molar refractivity of 38.4±0.4 cm3, a polar surface area of 43 Å2, and a polarizability of 15.2±0.5 10-24 cm3 . It also has a surface tension of 37.2±5.0 dyne/cm and a molar volume of 129.2±5.0 cm3 .Applications De Recherche Scientifique
Synthetic Methodologies and Cycloaddition Reactions
1,4-Benzoquinones, including 2-Methoxy-5-methyl-1,4-benzoquinone, are ubiquitous in nature and can be synthesized by diverse strategies . Recent developments on their synthetic methodologies and cycloaddition reactions have been reported .
Computational Chemistry and Pulse Radiolytic Studies
These compounds have been the subject of computational chemistry and pulse radiolytic studies . This allows for a deeper understanding of their chemical properties and behaviors.
Biological Significance
1,4-Benzoquinones play a pivotal role in biological functions including oxidative phosphorylation and electron transfer . Their role as electron transfer agents in primary metabolic processes like photosynthesis and respiration is vital to human life .
Pharmacological Applications
A large number of chemical derivatives with 1,4-benzoquinone as the basic subunit exhibit prominent pharmacological applications such as antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant and herbicidal activity .
Synthetic Organic Chemistry
Wide applications of quinones can also be found in the field of synthetic organic chemistry . They are used in the synthesis of various organic compounds.
Coordination Chemistry
Coordination chemistry of quinones is also quite rich from the perspective of designing magnetic materials and understanding photophysical properties .
Gas Sensors
MEH-PPV can form a nanocomposite with carbon nanotubes (CNTs) by spin coating that can be used for H2S gas sensors .
Solar Cells
It can also be used as a conducting polymer which results in the formation of a low-cost dopant free hole transporting material (HTM) for the fabrication of perovskite solar cells with a power efficiency of 9.65% .
Safety and Hazards
The safety data sheet for quinones indicates that they may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . They are toxic if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
Mécanisme D'action
Mode of Action
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers playing a role in photosynthesis . The mode of action of 2-Methoxy-5-methyl-1,4-benzoquinone involves the conversion of 2-methoxy-6-polyprenyl-1,4-benzoquinone (DDMQH 2) to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2) in the CoQ6 biosynthesis pathway .
Biochemical Pathways
The compound is involved in the CoQ6 biosynthesis pathway . This pathway is crucial for the production of Coenzyme Q, a vital component of the electron transport chain in mitochondria that plays a significant role in cellular respiration .
Pharmacokinetics
As a quinone, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .
Result of Action
The result of the action of 2-Methoxy-5-methyl-1,4-benzoquinone is the production of 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2), a crucial intermediate in the CoQ6 biosynthesis pathway . This pathway is essential for the production of Coenzyme Q, which is involved in a variety of cellular processes, including energy production, antioxidant activity, and cell growth and maintenance .
Action Environment
The action of 2-Methoxy-5-methyl-1,4-benzoquinone, like other quinones, can be influenced by environmental factors. For instance, in aqueous solutions, quinones can interact with molecular oxygen to give rise to hydrogen peroxide, which, in the presence of iron, forms toxic hydroxyl radicals . This suggests that the action, efficacy, and stability of 2-Methoxy-5-methyl-1,4-benzoquinone could be influenced by factors such as the presence of oxygen and iron in its environment.
Propriétés
IUPAC Name |
2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOAGLABGZRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210314 | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methyl-1,4-benzoquinone | |
CAS RN |
614-13-1 | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxytoluquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Benzoquinone, 2-methoxy-5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F6O8111V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)









